REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.[CH3:12][P:13](=[O:18])([O:16][CH3:17])[O:14][CH3:15].[CH3:19][C:20]([CH3:30])([CH2:26][C:27]#[C:28][CH3:29])[C:21](OCC)=[O:22].C(O)(=O)C>C1COCC1.O>[CH3:19][C:20]([CH3:30])([CH2:26][C:27]#[C:28][CH3:29])[C:21](=[O:22])[CH2:12][P:13](=[O:18])([O:16][CH3:17])[O:14][CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
6.82 g
|
Type
|
reactant
|
Smiles
|
CP(OC)(OC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(CC#CC)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min. at -78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min. at -78° C.
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
for one hour at room temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was then concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 ml×2)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with water (20 ml) and with brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)(CC#CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.02 mol | |
AMOUNT: MASS | 5.04 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |